Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate
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Overview
Description
Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate involves multiple steps, including the formation of pyridine and pyridazine rings. Common synthetic routes include:
Formation of Pyridine Rings: The pyridine rings can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazines with 1,4-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the pyridine rings, where halides or other substituents can be introduced using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A simpler pyridine derivative used in various chemical syntheses.
Indole Derivatives: Compounds with similar heterocyclic structures, known for their biological activities
Uniqueness
Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate is unique due to its complex structure, which includes multiple pyridine and pyridazine rings
Properties
Molecular Formula |
C22H19N5O2S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate |
InChI |
InChI=1S/C22H19N5O2S/c1-3-29-22(28)19-20(30)17-5-4-10-23-21(17)27(26-19)13-15-7-9-18(25-11-15)16-8-6-14(2)24-12-16/h4-12H,3,13H2,1-2H3 |
InChI Key |
ZLPCHOVJAYUSDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C(C1=S)C=CC=N2)CC3=CN=C(C=C3)C4=CN=C(C=C4)C |
Origin of Product |
United States |
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